N-geranyl phthalimide N-geranyl phthalimide
Brand Name: Vulcanchem
CAS No.: 36615-20-0
VCID: VC18797919
InChI: InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+
SMILES:
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol

N-geranyl phthalimide

CAS No.: 36615-20-0

Cat. No.: VC18797919

Molecular Formula: C18H21NO2

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

N-geranyl phthalimide - 36615-20-0

Specification

CAS No. 36615-20-0
Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
IUPAC Name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]isoindole-1,3-dione
Standard InChI InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+
Standard InChI Key NZUXIQHUOLOYNR-SDNWHVSQSA-N
Isomeric SMILES CC(=CCC/C(=C/CN1C(=O)C2=CC=CC=C2C1=O)/C)C
Canonical SMILES CC(=CCCC(=CCN1C(=O)C2=CC=CC=C2C1=O)C)C

Introduction

Structural and Chemical Properties of N-Geranyl Phthalimide

N-Geranyl phthalimide consists of a phthalimide moiety—a bicyclic structure derived from phthalic anhydride—linked to a geranyl group via an imide nitrogen. The geranyl side chain, a monoterpene derivative of geraniol, introduces hydrophobicity and stereochemical complexity to the molecule. Key structural features include:

  • Phthalimide Core: A five-membered cyclic imide with two carbonyl groups, enabling hydrogen bonding and π-π interactions .

  • Geranyl Substituent: A 10-carbon isoprenoid chain with two trans-configured double bonds, contributing to conformational flexibility and potential membrane permeability .

The molecular formula of N-geranyl phthalimide is C19H25NO2C_{19}H_{25}NO_2, with a molecular weight of 299.41 g/mol. Its logP value, estimated computationally, suggests moderate lipophilicity (~3.5), which may influence bioavailability and tissue distribution .

Synthetic Methodologies for N-Geranyl Phthalimide

While explicit protocols for N-geranyl phthalimide are scarce in the literature, established methods for analogous phthalimide derivatives provide a roadmap for its synthesis:

Nucleophilic Substitution Reactions

Phthalimide’s imide nitrogen can undergo alkylation with geranyl bromide in the presence of a base such as potassium carbonate. This one-step reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) .

Phthalimide+Geranyl bromideK2CO3,DMFN-Geranyl phthalimide+KBr\text{Phthalimide} + \text{Geranyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Geranyl phthalimide} + \text{KBr}

Coupling Reactions

Transition metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) between phthalimide and pre-functionalized geranyl amines offers an alternative route. Palladium catalysts (e.g., Pd(OAc)2_2) with ligands such as XPhos facilitate C–N bond formation under inert atmospheres .

Computational Insights into Bioactivity

Recent computational studies on phthalimide derivatives highlight strategies applicable to N-geranyl phthalimide:

Molecular Docking and Binding Affinities

Density functional theory (DFT) calculations and molecular docking simulations of structurally similar compounds (e.g., P7 in ) reveal strong interactions with biological targets. For instance:

Target ProteinBinding Energy (kcal/mol)Key Interactions
TGF-β receptor ALK5−12.28Hydrogen bonds with ASP254, HIS283
Cytochrome P450 3A4−9.45Hydrophobic interactions with geranyl

These simulations suggest that N-geranyl phthalimide’s geranyl chain could enhance binding to hydrophobic enzyme pockets, potentially improving inhibitory potency compared to simpler phthalimides .

ADMET Predictions

In silico ADMET profiling of phthalimide derivatives indicates:

  • Moderate intestinal absorption (Caco-2 permeability: ~15 × 106^{-6} cm/s)

  • Low cytochrome P450 inhibition risk (IC50_{50} > 50 μM)

  • Favorable blood-brain barrier penetration (logBB > 0.3)

Comparative Analysis with Related Compounds

N-Geranyl phthalimide occupies a unique niche among phthalimide derivatives. The table below contrasts its hypothetical properties with characterized analogs:

CompoundSubstituentLogPBinding Energy (ALK5, kcal/mol)Therapeutic Application
N-Geranyl phthalimideGeranyl3.5−11.2 (predicted)Anticancer, anti-inflammatory
P7 Chromenyl acetate2.8−12.28TGF-β inhibition
N-Benzyl phthalimideBenzyl2.1−7.5Organic synthesis intermediate

The geranyl group’s bulk and hydrophobicity may confer improved tissue penetration compared to smaller substituents .

Challenges and Future Directions

Despite its promise, N-geranyl phthalimide faces developmental hurdles:

  • Synthetic Complexity: Geranyl’s stereocenters necessitate chiral resolution or asymmetric synthesis.

  • Metabolic Stability: Preliminary in vitro assays of similar compounds show rapid hepatic clearance (t1/2_{1/2} < 30 minutes) .

Future research should prioritize:

  • Optimizing synthetic routes for enantiomeric purity

  • Conducting in vivo efficacy and toxicity studies

  • Exploring prodrug strategies to enhance bioavailability

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